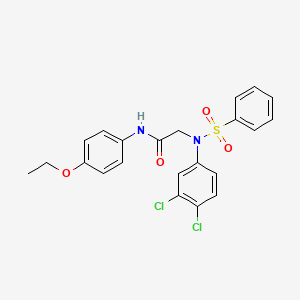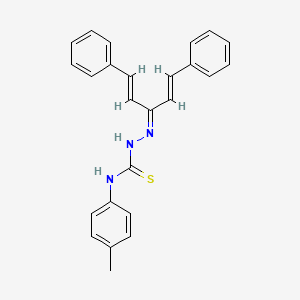
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Dp44mT is a metal chelator that has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mecanismo De Acción
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone works by chelating metal ions such as iron and copper, which are essential for cancer cell growth and proliferation. By chelating these metal ions, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone disrupts the normal functioning of cancer cells and induces apoptosis. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to supply nutrients and oxygen.
Biochemical and Physiological Effects
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit angiogenesis. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to have antimicrobial and antiviral properties. In addition, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone is also relatively easy to synthesize and can be obtained in high purity and high yield. However, one limitation of using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments is that it is a metal chelator and can interfere with the normal functioning of cells. It is important to carefully control the concentration of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone to avoid toxicity and unwanted effects.
Direcciones Futuras
There are several future directions for the study of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone. One direction is to further study its potential use in cancer treatment, particularly in combination with other cancer drugs. Another direction is to study its potential use in treating neurodegenerative diseases. In addition, further studies are needed to understand the long-term effects of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone and its potential toxicity. Finally, there is a need for the development of more efficient synthesis methods for 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone to facilitate its use in research and potential clinical applications.
Conclusion
In conclusion, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases. Its mechanism of action as a metal chelator has been well understood, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments, there are several future directions for its study that could lead to potential clinical applications.
Métodos De Síntesis
The synthesis of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone involves the reaction of 1,5-diphenyl-1,4-pentadien-3-one with thiosemicarbazide in the presence of methyl iodide. The resulting compound is then treated with hydrochloric acid and sodium hydroxide to obtain the final product, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone. The synthesis method has been optimized to yield high purity and high yield of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone.
Aplicaciones Científicas De Investigación
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to have antimicrobial and antiviral properties. In addition, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3S/c1-20-12-16-23(17-13-20)26-25(29)28-27-24(18-14-21-8-4-2-5-9-21)19-15-22-10-6-3-7-11-22/h2-19H,1H3,(H2,26,28,29)/b18-14+,19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVUCNBFGPEIK-JSAVKQRWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

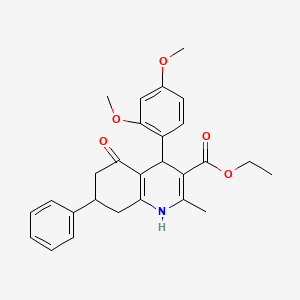
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)

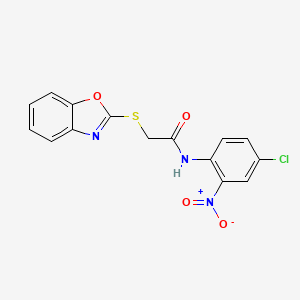
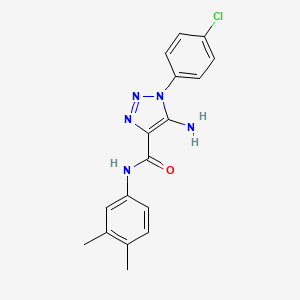
![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
